2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H17FN4O2S2 and its molecular weight is 440.51. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
The compound 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, due to its complex chemical structure, has been explored for its potential anticancer applications. Research has shown that derivatives similar to this compound, specifically N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These compounds, including derivatives like 5c, 4c, 5a, and 4a, have shown significant cytotoxic results against breast cancer cells, indicating a promising avenue for anticancer therapy (Sraa Abu-Melha, 2021).
Molecular Modeling and Synthesis Insights
The synthesis and characterization of compounds structurally related to this compound, such as 2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole, have been reported. These compounds were synthesized through condensation reactions and characterized using various spectroscopic methods, providing insights into their molecular structures and potential reactivity (Umesha Kundapur et al., 2012).
Antimicrobial and Antitumor Activities
Further research into related compounds has shown antimicrobial and antitumor activities, highlighting the potential of these chemical structures in developing new therapeutic agents. For instance, compounds with the core structure of N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide have been synthesized and tested for their cytotoxicity against human cancer cell lines, demonstrating significant inhibition and potential as VEGFR2 inhibitors (H. Ding et al., 2012).
VEGF-A Inhibition for Antiproliferative Effects
Additionally, benzophenone-thiazole derivatives have been synthesized, showing potent VEGF-A inhibition and promising antiproliferative effects, underscoring the versatility of thiazole-containing compounds in therapeutic applications (T. Prashanth et al., 2014).
Mechanism of Action
Target of action
While the specific targets of this compound are not known, indole derivatives are known to bind with high affinity to multiple receptors .Mode of action
The mode of action would depend on the specific targets of the compound. Indole derivatives, for example, are known to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Biochemical pathways
The affected pathways would depend on the specific targets and mode of action of the compound. For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .Pharmacokinetics
The ADME properties of this specific compound are not known. However, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Result of action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For instance, some indole derivatives have shown inhibitory activity against influenza A . Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound. However, specific information for this compound is not available.Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S2/c1-28-17-8-2-14(3-9-17)18-12-24-21(26(18)16-6-4-15(22)5-7-16)30-13-19(27)25-20-23-10-11-29-20/h2-12H,13H2,1H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZENEQVNDOHRGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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